molecular formula C40H68O7P2 B1233370 Prelycopersene pyrophosphate

Prelycopersene pyrophosphate

Cat. No. B1233370
M. Wt: 722.9 g/mol
InChI Key: RVCNKTPCHZNAAO-QKUGLALCSA-N
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Description

Prephytoene diphosphate is a carotenoid and a tetraterpenyl phosphate.

Scientific Research Applications

Role in Carotene Biosynthesis

Prelycopersene pyrophosphate, along with lycopersene, has been identified as a crucial intermediate in the biosynthesis of carotenes in plants. These compounds are formed during carotenogenesis, the process of producing carotenes like phytoene and lycopene in plants. Specifically, this compound is involved in the conversion of geranylgeranyl pyrophosphate to phytoene, a key step in the synthesis of acyclic and cyclic carotenes. Studies have isolated and confirmed the identity of these compounds, emphasizing their role in plant metabolism and carotenoid production (Barnés, Qureshi, Semmler, & Porter, 1973).

Enzymatic Synthesis and Conversion

Research on this compound has also revealed its enzymatic synthesis and conversion. It's synthesized from [14C]geranylgeranyl pyrophosphate by specific enzyme systems in yeast and tomato fruit plastids. This process involves the conversion of this compound to lycopersene in the presence of NADPH, further contributing to the understanding of carotene biosynthesis at a molecular level (Qureshi, Barnés, Semmler, & Porter, 1973).

Involvement in Squalene Synthetase Activity

The conversion of geranylgeranyl pyrophosphate to this compound and lycopersene by squalene synthetase has been a significant area of study. This process, which occurs in bakers' yeast, highlights the enzyme's role in the biosynthesis of important intermediates in carotene production. The studies provide insights into the mechanisms and pathways involved in carotenoid synthesis, contributing to a broader understanding of plant biochemistry (Qureshi, Barnés, Semmler, & Porter, 1972).

properties

Molecular Formula

C40H68O7P2

Molecular Weight

722.9 g/mol

IUPAC Name

[2-methyl-3-[(1E,5E,9E)-2,6,10,14-tetramethylpentadeca-1,5,9,13-tetraenyl]-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]cyclopropyl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C40H68O7P2/c1-31(2)17-11-19-33(5)21-13-23-35(7)25-15-26-37(9)29-38-39(30-46-49(44,45)47-48(41,42)43)40(38,10)28-16-27-36(8)24-14-22-34(6)20-12-18-32(3)4/h17-18,21-22,25,27,29,38-39H,11-16,19-20,23-24,26,28,30H2,1-10H3,(H,44,45)(H2,41,42,43)/b33-21+,34-22+,35-25+,36-27+,37-29+

InChI Key

RVCNKTPCHZNAAO-QKUGLALCSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C1C(C1(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C

synonyms

prelycopersene pyrophosphate
prephytoene pyrophosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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